4-Amino-2-(trifluoromethyl)pyridine
Overview
Description
4-Amino-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H5F3N2. It features an amine group and a trifluoromethyl group attached to a pyridine ring. This compound is notable for its use in various chemical syntheses, particularly in the pharmaceutical industry, where it serves as a building block for active pharmaceutical ingredients (APIs) and other complex molecules .
Mechanism of Action
Target of Action
4-Amino-2-(trifluoromethyl)pyridine, also known as 2-(trifluoromethyl)pyridin-4-amine, is involved in many syntheses of active pharmaceutical ingredients (APIs), such as naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers . The primary target of this compound is therefore the RAF protein, which plays a crucial role in the RAS/RAF/MEK/ERK signaling pathway .
Mode of Action
The compound interacts with its target, the RAF protein, by inhibiting its activity . This inhibition disrupts the signaling pathway, leading to a decrease in cell proliferation and survival, particularly in cancer cells where this pathway is often overactive .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAS/RAF/MEK/ERK signaling pathway . This pathway is crucial for cell division and survival, and its disruption leads to the inhibition of these processes . The compound can also be used for synthesising pyridine-based ligands to stabilise hypervalent iodine, which is applied in a wide range of synthetic transformations .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and survival due to the disruption of the RAS/RAF/MEK/ERK signaling pathway . This makes the compound particularly useful in the treatment of RAF-driven cancers .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used for synthesising pyridine-based ligands to stabilise hypervalent iodine, which is applied in a wide range of synthetic transformations .
Cellular Effects
As it is used in the synthesis of naporafenib, a RAF inhibitor, it may have potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can undergo a Chichibabin reaction to introduce an additional amine group in the para-position . The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-4-trifluoromethyl-pyridine with acetamidine hydrochloride in the presence of sodium hydroxide and dimethyl sulfoxide . This reaction introduces the amine group at the desired position on the pyridine ring.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments helps achieve efficient production. Specific details on large-scale industrial methods are typically proprietary to manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Chichibabin Reaction: This reaction introduces an additional amine group in the para-position, which is useful in synthesizing complex molecules for pharmaceutical applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium hydroxide, dimethyl sulfoxide, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, the Chichibabin reaction yields para-substituted amine derivatives, which are valuable intermediates in drug synthesis .
Scientific Research Applications
4-Amino-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound is involved in the synthesis of molecules that interact with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloropyridine: Similar in structure but with a chlorine atom instead of a trifluoromethyl group.
4-Aminopyridine: Lacks the trifluoromethyl group, making it less hydrophobic and with different reactivity.
2-Amino-4-(trifluoromethyl)pyridine: Similar but with the positions of the amine and trifluoromethyl groups swapped.
Uniqueness
4-Amino-2-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in drug design and synthesis, where such characteristics can enhance the efficacy and bioavailability of pharmaceutical compounds .
Properties
IUPAC Name |
2-(trifluoromethyl)pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNBZRJTRHTSKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437429 | |
Record name | 2-(Trifluoromethyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147149-98-2 | |
Record name | 2-(Trifluoromethyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)pyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.